Dicloxacillin sodium Dicloxacillin sodium Dicloxacillin Sodium is the sodium salt form of dicloxacillin, a broad-spectrum, semi-synthetic beta-lactam with bactericidal and beta-lactamase resistant activity. Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.
One of the PENICILLINS which is resistant to PENICILLINASE.
Brand Name: Vulcanchem
CAS No.: 343-55-5
VCID: VC20745238
InChI: InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Molecular Formula: C19H17Cl2N3NaO5S
Molecular Weight: 493.3 g/mol

Dicloxacillin sodium

CAS No.: 343-55-5

Cat. No.: VC20745238

Molecular Formula: C19H17Cl2N3NaO5S

Molecular Weight: 493.3 g/mol

* For research use only. Not for human or veterinary use.

Dicloxacillin sodium - 343-55-5

CAS No. 343-55-5
Molecular Formula C19H17Cl2N3NaO5S
Molecular Weight 493.3 g/mol
IUPAC Name (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1
Standard InChI Key NTVMGKBZFMYQHI-SLINCCQESA-N
Isomeric SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Chemical Properties and Structure

Molecular Composition and Identification

Dicloxacillin sodium is classified as an isoxazolyl penicillin with the molecular formula C₁₉H₁₇Cl₂N₃O₅S·H₂O·Na . The compound is characterized by a beta-lactam ring structure modified with a dichlorophenyl group, providing stability against bacterial beta-lactamases. The official IUPAC name of the parent compound is (5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .

Physical Properties and Identifiers

The compound is identified through various international classification systems as outlined in Table 1.

Table 1: Chemical Identifiers of Dicloxacillin Sodium

ParameterIdentifier
CAS Registry Number13412-64-1
European Community Number221-488-3
ChEBI IDCHEBI:4511
ChEMBL IDCHEMBL893
DrugBank IDDB00485
UNIIOF19H7WBK
Harmonized System Code294110
Molecular Weight445.3 g/mol (anhydrous free acid)

The compound exists as a white crystalline powder that is highly soluble in water, making it suitable for various pharmaceutical formulations .

Pharmacology and Mechanism of Action

Antimicrobial Spectrum

Dicloxacillin sodium exhibits potent activity against gram-positive aerobic and anaerobic bacteria. Its primary efficacy is demonstrated against penicillin G-resistant Staphylococcus aureus strains, which produce beta-lactamase enzymes . Additionally, it shows activity against Staphylococcus epidermidis and various other gram-positive cocci .

Mechanism of Action

The bactericidal activity of dicloxacillin results from inhibition of bacterial cell wall synthesis. This mechanism involves binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains necessary for cell wall integrity . Unlike conventional penicillins, dicloxacillin maintains stability against hydrolysis by various beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Clinical Applications

Therapeutic Indications

Dicloxacillin sodium is primarily indicated for infections caused by susceptible strains of beta-lactamase producing Staphylococcus aureus and other gram-positive organisms . Common clinical applications include:

  • Skin and soft tissue infections

  • Respiratory tract infections

  • Bone and joint infections

  • Otitis media and sinusitis

  • Bacteremia and endocarditis

Dosage Forms and Administration

The compound is typically available as oral capsules or powder for reconstitution. Standard adult dosing regimens typically involve 250-500 mg administered orally every 6 hours, though specific dosages may vary based on infection severity and patient factors.

Synthesis and Production

Synthetic Pathway

The synthesis of dicloxacillin sodium involves multiple chemical transformations from base penicillin derivatives. A detailed synthesis method has been established that involves approximately 13 reaction steps with a reported total yield of about 70.54% . The synthetic process includes critical condensation reactions followed by salt formation to produce the final sodium salt form.

Analytical Confirmation

Drug Interactions and Metabolism

Cytochrome P450 Enzyme Induction

A significant pharmacological property of dicloxacillin is its ability to induce several cytochrome P450 (CYP) enzymes. Clinical studies have demonstrated that dicloxacillin administration can significantly affect the metabolic capacity of multiple CYP enzymes, with potentially important implications for drug-drug interactions .

In a randomized, two-phase, five-drug clinical pharmacokinetic cocktail crossover study involving 12 healthy male volunteers who received 1 g dicloxacillin three times daily for 10 days, significant metabolic changes were observed . The study revealed substantial reductions in the area under the plasma concentration-time curve (AUC) for probe substrates of specific CYP enzymes:

Table 2: Effects of Dicloxacillin on CYP Enzyme Activity

CYP EnzymeProbe SubstrateAUC Reduction [GMR (95% CI)]
CYP2C19Omeprazole0.33 (0.24, 0.45)
CYP2C9Tolbutamide0.73 (0.65, 0.81)
CYP3A4Midazolam0.54 (0.41, 0.72)

These findings indicate that dicloxacillin significantly induces the metabolic capacity of CYP2C19, CYP2C9, and CYP3A4 enzymes .

Molecular Mechanism of Enzyme Induction

In vitro studies using primary human hepatocytes have demonstrated that dicloxacillin activates the pregnane X receptor (PXR), which regulates the expression of various drug-metabolizing enzymes . This activation leads to a dose-dependent increase in CYP enzyme expression and activity, particularly affecting CYP3A4-mediated metabolism and CYP2C9 induction .

Research Developments

Drug-Drug Interaction Studies

Recent research has focused on understanding the enzyme-inducing properties of dicloxacillin and their clinical implications. Studies have confirmed that dicloxacillin can significantly reduce plasma concentrations of drugs metabolized by CYP2C19, CYP2C9, and CYP3A4 enzymes, potentially diminishing their therapeutic efficacy .

A clinical study employing a validated five-drug cocktail approach (including tolbutamide, midazolam, omeprazole, caffeine, and dextromethorphan) has provided robust evidence of dicloxacillin's enzyme-inducing properties, offering valuable insights for clinical practice and drug development .

Molecular Mechanism Investigations

Investigations using cryopreserved human hepatocytes have revealed the molecular mechanisms underlying dicloxacillin-mediated enzyme induction. The activation of nuclear receptors, particularly the pregnane X receptor (PXR), has been identified as a key mechanism responsible for the observed changes in CYP enzyme expression and activity .

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